(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol

Catalog No.
S15663176
CAS No.
1447607-60-4
M.F
C9H10BrNO
M. Wt
228.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol

CAS Number

1447607-60-4

Product Name

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol

IUPAC Name

[1-(6-bromopyridin-3-yl)cyclopropyl]methanol

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2

InChI Key

XFHLASNIELORTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CN=C(C=C2)Br

The compound (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol is a complex organic molecule characterized by the presence of a cyclopropyl group and a brominated pyridine moiety. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it features a cyclopropyl ring attached to a methanol group, with a bromine atom located at the 6-position of the pyridine ring. This structural arrangement contributes to its unique chemical properties and potential biological activities.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, under suitable conditions.
  • Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
  • Oxidation Reactions: It can also be oxidized to yield N-oxides or other oxidized derivatives.

Common reagents used in these reactions include sodium hydride for substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation.

The biological activity of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has been explored in various studies. It exhibits potential antimicrobial properties, likely due to its ability to interact with specific enzymes or receptors in microbial cells. Additionally, its structural features may contribute to its efficacy in modulating biological pathways, making it a candidate for further pharmacological research.

Synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol typically involves several steps:

  • Bromination of Pyridine: Starting from 3-pyridinemethanol, bromination occurs at the 6-position using bromine or a brominating agent.
  • Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction or similar methods.
  • Final Functionalization: The methanol group is attached through standard alkylation techniques.

These synthesis routes can vary based on the desired purity and yield, with optimization often involving temperature control and choice of solvents.

(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has several applications in scientific research and industry:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
  • Organic Synthesis: The compound is utilized in the development of more complex organic molecules.
  • Material Science: Its unique properties may be leveraged in creating novel materials with specific functionalities.

Interaction studies involving (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol focus on its binding affinity to various biological targets. Research indicates that it may effectively inhibit certain enzymes, leading to potential therapeutic effects against infections. These studies often employ techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanisms of action.

Several compounds share structural similarities with (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol. These include:

  • (6-Bromo-pyridin-2-yl)methanol: Lacks the cyclopropyl group but retains the brominated pyridine structure.
  • (6-Bromo-pyridin-3-yl)(cyclopropyl)methanamine: Similar structure but features an amine instead of a methanol group.
  • (6-Chloropyridin-3-YL)cyclopropylmethanol: Contains chlorine instead of bromine, affecting its reactivity and biological properties.

Uniqueness

The uniqueness of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol lies in its specific combination of a cyclopropyl ring and a brominated pyridine structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further exploration in medicinal chemistry and related fields.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.99458 g/mol

Monoisotopic Mass

226.99458 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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